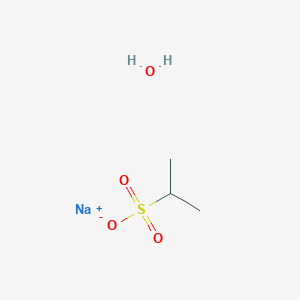

sodium;propane-2-sulfonate;hydrate

Description

Sodium propane-2-sulfonate hydrate is a hydrated sodium salt of propane-2-sulfonic acid. Its structure consists of a three-carbon alkyl chain with a sulfonate (-SO₃⁻) group attached to the central carbon, coordinated with sodium ions and water molecules in the crystalline lattice. This compound is utilized in biochemical and industrial applications, such as buffer systems or surfactants, due to its ionic and hydrophilic properties. The hydrate form enhances solubility in aqueous environments, making it suitable for reactions requiring polar solvents .

Properties

IUPAC Name |

sodium;propane-2-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na.H2O/c1-3(2)7(4,5)6;;/h3H,1-2H3,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPDXHNILFWYEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Molar Ratios : A NaHSO₃-to-ECH molar ratio of 1.05–1.30 ensures complete conversion while minimizing side reactions. Excess sodium bisulfite (>1.3:1) induces salting-out effects, reducing product solubility and yield.

-

Catalyst Loading : TBAB at 3–8% of ECH mass enhances reaction kinetics by facilitating phase transfer between aqueous and organic layers.

-

Temperature and Time : Maintaining 80–90°C for 1.5–2.5 hours achieves optimal conversion rates, with prolonged heating leading to hydrolysis byproducts.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaHSO₃:ECH Molar Ratio | 1.1:1 | Maximizes bisulfite utilization |

| TBAB Loading | 4% of ECH mass | Enhances reaction rate by 40% |

| Reaction Temperature | 85°C | Balances kinetics and stability |

Post-reaction, the mixture is cooled to 10°C to crystallize the product, followed by vacuum filtration and ethanol washes to remove residual salts. Recrystallization from distilled water further elevates purity to >95%, with yields reaching 75.1% under optimized conditions.

High-Purity Synthesis Using Propane Sultone

An alternative route employs propane sultone (1,3-propane sultone) as a precursor, reacting it with sodium hydrosulfide (NaSH) in organic solvents. This method avoids aqueous conditions, thereby reducing hydrolysis risks and improving purity.

Reaction Mechanism and Solvent Selection

Propane sultone undergoes nucleophilic attack by hydrosulfide ions at the β-carbon, forming sodium propane-2-sulfonate hydrate after hydrolysis (Figure 2). Organic solvents such as methanol or ethanol are preferred to dissolve sodium methoxide and facilitate H₂S absorption.

Critical Process Parameters

-

Stoichiometry : A 1:1 molar ratio of NaSH to propane sultone ensures complete conversion, with excess sultone (1.5:1) marginally improving yield to ≥90%.

-

Temperature Control : Reactions conducted at 15–35°C minimize thermal degradation, while subsequent heating to 50–60°C ensures intermediate stability.

-

Solvent Recovery : Methanol and ethanol are recycled post-reaction, reducing environmental impact and operational costs.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Environmental and Economic Factors

The epichlorohydrin method generates aqueous waste requiring treatment, whereas the propane sultone approach enables solvent recycling, aligning with green chemistry principles. However, propane sultone’s higher cost may limit scalability.

Advanced Purification Techniques

Recrystallization Dynamics

Recrystallization from distilled water or ethanol removes unreacted starting materials and inorganic salts. For sodium propane-2-sulfonate hydrate, aqueous recrystallization at 10°C yields needle-like crystals with minimal impurity entrapment.

Mother Liquor Recycling

Both methods emphasize recycling reaction mother liquors to recover unreacted reagents. In the epichlorohydrin route, mother liquor reuse reduces raw material consumption by 15–20% per cycle.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;propane-2-sulfonate;hydrate” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, decreasing the oxidation state.

Substitution: In this reaction, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of an oxide, while reduction could yield a more saturated compound.

Scientific Research Applications

The compound “sodium;propane-2-sulfonate;hydrate” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or in drug development.

Industry: In industrial applications, “this compound” is used in the production of various materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which “sodium;propane-2-sulfonate;hydrate” exerts its effects involves specific interactions with molecular targets. These interactions can influence various pathways within a cell, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

a. Sodium 3-Chloro-2-Hydroxypropanesulfonate Hydrate (CAS 126-83-0)

- Structure : Differs by the addition of a chlorine atom and hydroxyl group on the propane chain.

- The hydroxyl group enhances hydrogen bonding, affecting solubility and thermal stability.

- Applications : Used as a pH buffer in protein purification (e.g., TOOS buffer derivatives) due to its zwitterionic character .

b. Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

- Structure : Contains a methyl group and a double bond (unsaturated), making it an alkenyl sulfonate.

- Properties: The double bond increases reactivity in polymerization reactions. Classified as non-hazardous under CLP regulations, unlike halogenated analogues.

- Applications : Employed in surfactants and copolymer synthesis .

c. Sodium Propyne Sulfonate (2-Propyn-1-Sulfonate, CAS 55947-46-1)

- Structure : Features a terminal alkyne group (-C≡CH).

- Properties : The triple bond confers rigidity and reactivity, enabling click chemistry applications. Higher thermal instability compared to saturated analogs.

- Applications : Intermediate in organic synthesis and specialty polymers .

Hydration Effects

Hydration significantly alters physical properties:

- Solubility: Hydrated forms (e.g., sodium propane-2-sulfonate hydrate) exhibit greater aqueous solubility than anhydrous versions. For example, sodium sulfide nonahydrate (Na₂S·9H₂O) dissolves exothermically in water, forming alkaline solutions .

- Stability : Hydrates like sodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) lose water upon heating, altering crystallinity and reactivity. Propane-2-sulfonate hydrate likely follows similar dehydration kinetics .

Functional Comparisons

| Compound | Key Functional Groups | Hydration | Solubility (Water) | Applications |

|---|---|---|---|---|

| Sodium Propane-2-Sulfonate | -SO₃⁻, central position | Yes (hydrate) | High | Buffers, detergents |

| Sodium Propyne Sulfonate | -SO₃⁻, terminal alkyne | No | Moderate | Polymer chemistry, click reactions |

| Sodium 3-Chloro-2-Hydroxypropanesulfonate | -SO₃⁻, -Cl, -OH | Yes (hemihydrate) | High | Biochemical buffers, protein studies |

| Sodium 2-Methylprop-2-ene-1-Sulphonate | -SO₃⁻, alkene, -CH₃ | No | High | Surfactants, copolymers |

Q & A

Q. What are the recommended synthetic routes and purification strategies for sodium propane-2-sulfonate hydrate?

Sodium propane-2-sulfonate hydrate is typically synthesized via sulfonation reactions . A common method involves reacting propane-2-sulfonic acid with sodium hydroxide in aqueous medium under controlled pH (7–9) and temperature (25–40°C). Post-synthesis, purification is achieved through recrystallization using ethanol-water mixtures or ion-exchange chromatography to remove unreacted precursors . Characterization via ¹H/¹³C NMR (to confirm sulfonate group substitution) and HPLC (for purity >99%) is critical. Hydration states are verified using thermogravimetric analysis (TGA) to quantify water content .

Q. How can researchers characterize the hydration state and stability of sodium propane-2-sulfonate hydrate?

The hydration state is determined using:

- Karl Fischer titration for precise water content measurement.

- TGA/DSC to analyze thermal stability and dehydration transitions (e.g., mass loss at 100–150°C indicates hydrate decomposition).

Stability studies under varying humidity (25–75% RH) and temperature (4–40°C) are essential to identify optimal storage conditions. Data should be cross-validated with X-ray diffraction (XRD) to detect crystalline phase changes .

Q. What role does sodium propane-2-sulfonate hydrate play in biochemical buffer systems?

This compound acts as a zwitterionic buffering agent in protein purification and electrophoresis due to its low conductivity and minimal interference with enzymatic activity. For example, it stabilizes pH in the range of 6.5–8.5 when used at 10–50 mM concentrations. Its sulfonate group minimizes ionic interactions with proteins, reducing aggregation .

Advanced Research Questions

Q. How can micellar electrokinetic chromatography (MEKC) be optimized using sodium propane-2-sulfonate derivatives?

Sodium propane-2-sulfonate derivatives like 3-(N,N-dimethylmyristylammonio)propanesulfonate (MAPS) are used in MEKC for separating hydrophobic analytes. Key optimization parameters include:

- Surfactant concentration : 10–65 mM MAPS enhances micelle formation without increasing current.

- Buffer pH : 8.5–9.0 improves analyte mobility and resolution.

- Voltage : 16–20 kV balances separation efficiency and Joule heating.

A response surface methodology (RSM) is recommended to model interactions between variables (e.g., buffer composition, voltage) and achieve baseline resolution of complex mixtures .

Q. How should researchers address contradictions in reaction mechanisms involving sulfonate intermediates?

Discrepancies in reaction pathways (e.g., unexpected byproducts during sulfonation) require:

- Isotopic labeling studies (e.g., ³⁵S) to trace sulfonate group transfer.

- Kinetic profiling using stopped-flow spectroscopy to identify rate-determining steps.

- Computational modeling (DFT or MD simulations) to validate proposed intermediates. For example, contradictions in regioselectivity can arise from steric effects, which are clarified through molecular docking studies .

Q. What validation criteria are critical for analytical methods quantifying sodium propane-2-sulfonate hydrate in complex matrices?

For methods like LC-MS or CE-UV , validation parameters include:

- Linearity : R² ≥0.998 across 1–100 µg/mL.

- Accuracy/Precision : Recovery rates of 95–105% with RSD <2% for intraday/interday assays.

- Limit of detection (LOD) : ≤0.1 µg/mL via signal-to-noise ratio (S/N ≥3).

Cross-validation with ion chromatography ensures specificity against interfering ions (e.g., sulfate, nitrate) .

Key Considerations for Researchers

- Contradictory Data : Hydration state discrepancies may arise from ambient humidity during synthesis. Always report experimental conditions (e.g., RH, temperature) alongside analytical data.

- Advanced Applications : Explore sulfonate derivatives in micellar catalysis or nanoparticle stabilization , leveraging their tunable hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.